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Cat. No.: B13386383 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information, troubleshooting guides, and frequently asked

questions regarding the selection and use of adjuvants to enhance the immunogenicity of the

human Myelin Oligodendrocyte Glycoprotein (35-55) peptide.

Frequently Asked Questions (FAQs)
Q1: What is the primary application of immunizing with human MOG (35-55) and an adjuvant?

The most common application is the induction of Experimental Autoimmune Encephalomyelitis

(EAE) in mice, particularly the C57BL/6 strain.[1][2][3] EAE is the most widely used animal

model for human multiple sclerosis (MS), serving to study disease pathogenesis,

neuroinflammation, demyelination, and to test the efficacy of potential therapeutics.[1][3]

Q2: Which adjuvant is most commonly used for inducing EAE with MOG (35-55)?

Complete Freund's Adjuvant (CFA) is the most established and widely used adjuvant for

inducing EAE with the MOG (35-55) peptide.[1][2][3][4] The MOG (35-55) peptide alone has

insufficient immunogenic potential to induce disease.[3]

Q3: What are the components of CFA and what is their function?

CFA consists of a water-in-oil emulsion (Incomplete Freund's Adjuvant or IFA) and contains

heat-killed Mycobacterium tuberculosis.[5][6]
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IFA (Oil Emulsion): Creates a depot effect, slowly releasing the MOG antigen over time,

allowing for sustained exposure to the immune system.

Mycobacterium tuberculosis: Acts as a potent immunostimulant. Its components activate

innate immune cells, such as mononuclear phagocytes, through pattern recognition

receptors (like Toll-like receptors), inducing the secretion of pro-inflammatory cytokines

necessary for a strong T-cell response.[3][7]

Q4: Why is Pertussis Toxin (PTX) often co-administered with the MOG/CFA emulsion?

Pertussis Toxin is administered to enhance the development of EAE.[1] It acts as an additional

adjuvant and, crucially, facilitates the entry of pathogenic, MOG-specific T-cells into the central

nervous system (CNS) by increasing the permeability of the blood-brain barrier.[1] PTX is

typically not required for protocols aimed at generating encephalitogenic T-cells for adoptive

transfer experiments.[4][8]

Q5: Are there alternatives to CFA for MOG (35-55) immunization?

Yes, several other adjuvants have been investigated, each with different properties and

outcomes. These include:

Saponin-based Adjuvants (e.g., QS-21): Quillaja Saponin-21 (QS-21) has been used as a

replacement for CFA to induce EAE.[9] Studies have shown that acylated (QS-21) and

deacylated saponins can have opposite effects, with QS-21 inducing EAE symptoms while

its deacylated form may have immunomodulatory effects.[9]

Alum (Aluminum Salts): Alum is a common adjuvant in human vaccines.[10] With MOG, it

can be used to provoke a protective Th2 response rather than the pathogenic Th1/Th17

response typically seen with CFA.[10] When combined with other agents like IFN-β, Alum

can be part of a tolerogenic vaccine formulation that suppresses EAE.[11]

CpG Oligodeoxynucleotides (CpG ODN): These synthetic DNA sequences are TLR9

agonists.[12] Depending on the context and type (e.g., CpG-A vs. CpG-B), they can have

either pro-inflammatory or protective effects in EAE models.[12][13]

GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor): While GM-CSF itself is a

cytokine, it has been used in fusion proteins with MOG (35-55).[14] These fusion proteins
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can induce a tolerogenic response and reverse EAE, even when administered in an

inflammatory environment like a CFA emulsion.[14][15]

Troubleshooting Guide
Issue 1: Low incidence or delayed onset of EAE clinical signs.

Cause: Improper Emulsification.

Solution: The MOG/CFA emulsion must be stable. A good emulsification is critical for a

robust immune response.[3][6] Test the emulsion by dropping a small amount into water; a

stable emulsion will not disperse. Mix the aqueous MOG solution and CFA thoroughly, for

example, by passing it between two connected syringes for at least 10 minutes.[3]

Cause: Incorrect Peptide or Adjuvant Dose.

Solution: Disease severity can be modulated by the amount of MOG peptide used.[8]

However, higher doses can paradoxically reduce disease activity due to peripheral

tolerance mechanisms.[16] Ensure you are using a validated concentration of both MOG

peptide (typically 150-300 µ g/mouse ) and Mycobacterium tuberculosis in the CFA (e.g.,

2-5 mg/mL).[2][5][17]

Cause: Mouse Strain or Age.

Solution: EAE induction is highly dependent on the mouse strain. C57BL/6 mice are

commonly used for the MOG (35-55) model.[1][3] Use female mice aged 9 to 13 weeks,

as they are reliably susceptible.[1]

Cause: Injection Site/Technique.

Solution: Administer the emulsion subcutaneously at two to three sites on the back or

flanks.[1][5] Ensure the needle remains in the subcutaneous space for 10-15 seconds

after injection to prevent leakage.[4]

Issue 2: Unexpected immune response (e.g., Th2 instead of Th1/Th17).

Cause: Adjuvant Choice.
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Solution: The choice of adjuvant is the primary determinant of the T-helper cell phenotype.

CFA strongly promotes a Th1/Th17 response required for EAE.[3] Adjuvants like Alum are

known to skew the response towards Th2.[10] Select the adjuvant that aligns with your

desired immunological outcome.

Quantitative Data Summary
Table 1: Comparison of Adjuvants for Immunization with MOG (35-55)

Adjuvant
Typical Co-
factors

Mouse Strain
Primary
Immune
Response

Typical
Outcome

Complete

Freund's

Adjuvant (CFA)

Pertussis Toxin

(PTX)
C57BL/6 Th1 / Th17

Chronic,

ascending

paralysis (EAE).

[1][3]

Quillaja Saponin-

21 (QS-21)

Pertussis Toxin

(PTX)
C57BL/6 Th1 / Th17

Mild, relapsing-

remitting EAE

symptoms.[9]

Alum
IFN-β or

Pam3CSK4
C57BL/6, DBA/1

Th2 / Regulatory

T-cells

Protection from

or reduction of

EAE severity.[11]

[18][19]

GM-CSF (as

fusion protein)
None C57BL/6

Regulatory T-

cells

Reversal or

inhibition of EAE.

[14][15]

CpG ODN None C57BL/6

Context-

dependent (Th1

or Regulatory)

Can reduce or

exacerbate EAE

severity.[12][13]

Table 2: Typical Reagent Concentrations for MOG (35-55) EAE Induction in C57BL/6 Mice
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Reagent
Typical Concentration /
Dose

Reference

MOG (35-55) Peptide 1-2 mg/mL in saline or ddH₂O [2][8]

Mycobacterium tuberculosis

H37Ra in IFA
1-5 mg/mL [5][6][18]

Final MOG Dose per Mouse 150 - 300 µg [5][17]

Total Emulsion Volume per

Mouse
0.2 - 0.3 mL [4][17]

Pertussis Toxin (PTX) Dose

per Mouse
100 - 500 ng [2][18][20]

Experimental Protocols
Protocol: Standard MOG (35-55)/CFA Active
Immunization for EAE in C57BL/6 Mice
This protocol is a synthesis of common methodologies described in the literature.[1][2][3][8]

Materials:

Human MOG (35-55) peptide, lyophilized

Sterile saline or sterile ddH₂O

Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37Ra (e.g., at 4 mg/mL)

Pertussis Toxin (PTX)

Female C57BL/6 mice, 9-12 weeks old

Two 1 mL or 3 mL Luer-lock syringes

One three-way stopcock

Injection needles (e.g., 26-30G)
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Procedure:

Preparation of MOG (35-55) Solution:

Dissolve lyophilized MOG (35-55) peptide in sterile saline to a final concentration of 2

mg/mL.[8] This solution can typically be stored at -20°C.[2][8]

On the day of immunization, allow the solution to thaw completely and bring it to room

temperature.

Preparation of MOG/CFA Emulsion (Day 0):

Critical Step: A stable emulsion is essential for success.

Draw 1 mL of the 2 mg/mL MOG solution into one syringe and 1 mL of CFA into a second

syringe. This creates a 1:1 ratio.

Connect the two syringes using a three-way stopcock.

Force the contents back and forth between the syringes for a minimum of 10-20 minutes

until a thick, white, stable emulsion is formed.

To test for stability, drop a small amount of the emulsion into a beaker of water. A stable

emulsion will form a cohesive drop and will not disperse.

The final concentration of MOG in the emulsion will be 1 mg/mL.

Immunization (Day 0):

Anesthetize mice if necessary to ensure accurate subcutaneous administration.[2]

Draw the emulsion into a 1 mL syringe fitted with a 26G or 27G needle.

Inject a total of 0.2 mL of the emulsion subcutaneously per mouse. This delivers 200 µg of

MOG.

Administer the injection at two sites on the upper and lower back (0.1 mL per site).[1][2]
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Administration of Pertussis Toxin (Day 0 and Day 2):

Dilute PTX in sterile saline to the desired concentration (e.g., to deliver 200 ng in 100-200

µL).

On the day of immunization (Day 0), inject the first dose of PTX intraperitoneally (i.p.).[3]

Administer a second, identical dose of PTX two days later (Day 2).[3]

Monitoring:

Begin daily monitoring of mice for clinical signs of EAE starting around day 7 post-

immunization.[1]

Use a standard EAE scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb

weakness, 3 = hind limb paralysis, etc.).

The first signs of EAE typically appear between 9 and 14 days post-immunization.[1][3]
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Experimental Workflow for MOG/CFA-induced EAE

Phase 1: Preparation

Phase 2: Immunization

Phase 3: Monitoring

Prepare MOG (35-55)
Solution (2 mg/mL)

Create Stable
MOG/CFA Emulsion

Prepare CFA

Day 0:
Inject MOG/CFA s.c.

Inject PTX i.p.

Prepare Pertussis
Toxin (PTX)

Day 2:
Inject PTX i.p.

Daily Observation
(Weight & Health)

Daily Clinical Scoring
(Starting Day 7)

Click to download full resolution via product page

Caption: Workflow for inducing EAE with MOG (35-55) and CFA.
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Simplified CFA Signaling Pathway
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Caption: Simplified signaling for CFA-mediated immune activation.
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Decision Tree for Adjuvant Selection

What is the experimental goal?

Induce robust, chronic EAE
(MS Model)

Induce a tolerogenic or
protective response

Generate MOG-specific
T-cells for adoptive transfer

Use Complete Freund's Adjuvant (CFA)
+ Pertussis Toxin (PTX) Mechanism? Use Complete Freund's Adjuvant (CFA)

(PTX is not required)

Use Alum-based formulation
(e.g., with IFN-β)

Th2 / Treg skewing

Use GM-CSF-MOG
Fusion Protein

Targeted tolerogenic
presentation

Click to download full resolution via product page

Caption: Decision tree for selecting an adjuvant with MOG (35-55).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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